1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide
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Overview
Description
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide is a chemical compound with the molecular formula C7H13BrN4O2S. It is a derivative of pyrazole and piperazine, two important heterocyclic compounds widely used in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide typically involves the reaction of pyrazole derivatives with piperazine under specific conditions. One common method involves the sulfonylation of pyrazole followed by the reaction with piperazine in the presence of a hydrobromic acid catalyst . The reaction conditions often include controlled temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfonamide derivatives.
Scientific Research Applications
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or it may interfere with cancer cell signaling pathways, leading to anticancer effects .
Comparison with Similar Compounds
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide can be compared with other similar compounds, such as:
1-(1H-pyrazole-3-sulfonyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring, which may result in different biological activities.
1-(1H-pyrazole-3-sulfonyl)morpholine: Contains a morpholine ring, which can alter its chemical reactivity and biological properties.
1-(1H-pyrazole-3-sulfonyl)tetrahydropyran: Features a tetrahydropyran ring, leading to variations in its chemical and biological behavior.
Properties
IUPAC Name |
1-(1H-pyrazol-5-ylsulfonyl)piperazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S.BrH/c12-14(13,7-1-2-9-10-7)11-5-3-8-4-6-11;/h1-2,8H,3-6H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTZNITYOVLCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=NN2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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